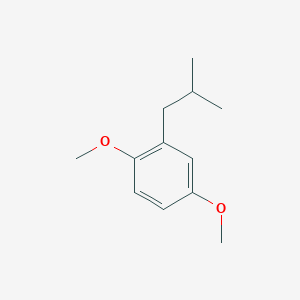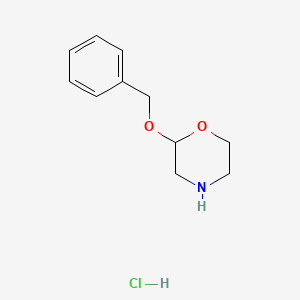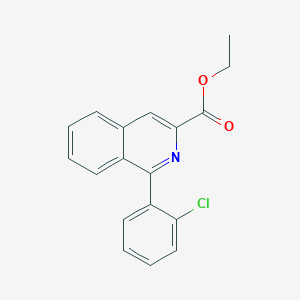
2-isobutyl-1,4-diMethoxybenzene
説明
2-isobutyl-1,4-diMethoxybenzene is a chemical compound with the molecular formula C12H18O2 . It is related to 1,4-dimethoxybenzene, a compound that has two methoxy groups attached to a benzene ring .
Synthesis Analysis
The synthesis of 2-isobutyl-1,4-diMethoxybenzene can be achieved through a Friedel-Crafts alkylation reaction . This reaction involves the electrophilic aromatic substitution of a carbocation by a pi bond from an aromatic ring . The process can be broken down into two steps: the formation of the electrophile and the attack of the electrophile by the aromatic ring .Molecular Structure Analysis
The molecular structure of 2-isobutyl-1,4-diMethoxybenzene consists of a benzene ring with two methoxy groups and an isobutyl group attached to it . The average mass of the molecule is 162.271 Da and the monoisotopic mass is 162.140854 Da .Chemical Reactions Analysis
The chemical reactions involving 2-isobutyl-1,4-diMethoxybenzene are primarily electrophilic aromatic substitution reactions . These reactions involve the replacement of one of the aromatic protons by an alkyl group .Physical And Chemical Properties Analysis
2-isobutyl-1,4-diMethoxybenzene has a predicted boiling point of 265.3±20.0 °C and a predicted density of 0.953±0.06 g/cm3 .作用機序
The mechanism of action for the reactions involving 2-isobutyl-1,4-diMethoxybenzene is based on the principles of electrophilic aromatic substitution . The electron pair in the pi bond attacks the electrophile, forming a new C-E bond and creating an arenium ion . This ion is then attacked by a base, reforming the aromaticity .
Safety and Hazards
According to the safety data sheet, 2-isobutyl-1,4-diMethoxybenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
将来の方向性
The future directions for the use of 2-isobutyl-1,4-diMethoxybenzene could involve its use in the development of new high capacity redox active materials for non-aqueous redox flow batteries . This would involve a subtractive design approach to develop a series of substituted 1,4-dimethoxybenzene based redox active molecules .
特性
IUPAC Name |
1,4-dimethoxy-2-(2-methylpropyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(2)7-10-8-11(13-3)5-6-12(10)14-4/h5-6,8-9H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRGZCMAJSEXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601735 | |
| Record name | 1,4-Dimethoxy-2-(2-methylpropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89556-61-6 | |
| Record name | 1,4-Dimethoxy-2-(2-methylpropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![N-[(3-methylthiophen-2-yl)methyl]cyclopropanamine](/img/structure/B3058390.png)
![2-methoxy-N-[(3-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B3058391.png)

